6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Fusing the Pyridine Ring: The isoxazole ring is then fused to a pyridine ring through a series of condensation reactions.
Introduction of Substituents: The isopropyl and methoxyphenyl groups are introduced via Friedel-Crafts alkylation and etherification reactions, respectively.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound .
Scientific Research Applications
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects.
Comparison with Similar Compounds
Similar compounds to 6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid include other isoxazole and pyridine derivatives. These compounds share structural similarities but differ in their substituents and specific biological activities. Examples include:
Isoxazole Derivatives: Compounds with different substituents on the isoxazole ring, such as 3,5-dimethylisoxazole.
Pyridine Derivatives: Compounds with various functional groups attached to the pyridine ring, such as 2,6-dimethylpyridine.
The uniqueness of this compound lies in its specific combination of isoxazole and pyridine rings, along with its isopropyl and methoxyphenyl substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-9(2)13-8-12(17(20)21)14-15(19-23-16(14)18-13)10-5-4-6-11(7-10)22-3/h4-9H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRTBLXESXNNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NO2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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